molecular formula C9H18N2O3 B133369 Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 143979-23-1

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B133369
CAS No.: 143979-23-1
M. Wt: 202.25 g/mol
InChI Key: PFAQHEWBPXANNT-UHFFFAOYSA-N
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Description

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is an organic compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) typically involves the protection of the amine group of an amino acid with a tert-butyloxycarbonyl (Boc) group. The general synthetic route includes:

    Protection of the Amine Group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Amide: The Boc-protected amino acid is then reacted with methylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) to form Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI).

Industrial Production Methods

Industrial production methods for Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Amide Formation: The compound can participate in amide bond formation reactions with carboxylic acids or their derivatives in the presence of coupling reagents.

    Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Amide Formation: N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

    Substitution Reactions: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Hydrolysis: Free amine derivative.

    Amide Formation: Various amide derivatives depending on the carboxylic acid used.

    Substitution Reactions: Substituted amine derivatives.

Scientific Research Applications

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during the coupling reactions.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Bioconjugation: It is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

    Material Science: The compound is used in the synthesis of functionalized materials for various industrial applications.

Mechanism of Action

The mechanism of action of Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl-3-(benzyloxycarbonylamino)propionic amide: Similar protecting group strategy but uses a benzyloxycarbonyl (Cbz) group instead of Boc.

    Methyl-3-(fluorenylmethyloxycarbonylamino)propionic amide: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is unique due to the stability and ease of removal of the Boc protecting group. The Boc group provides a balance between stability during synthesis and ease of removal under mild acidic conditions, making it a preferred choice in peptide synthesis and other organic reactions .

Properties

IUPAC Name

tert-butyl N-(3-amino-2-methyl-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(7(10)12)5-11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQHEWBPXANNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152705
Record name Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143979-23-1
Record name Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143979-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-carbamoyl-2-methylethyl)carbamate
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Synthesis routes and methods

Procedure details

BOC-β-alanine (0.50 g, 2.64 mmol) was dissolved in 4 mL DMF. Methylamine hydrochloride (198 mg, 2.93 mmol) and DMAP (427.2 mg, 3.50 mmol) were added, followed by EDCI (1.06 g, 5.53 mmol). After stirring at room temperature for 2 days the solvent was removed in a stream of nitrogen and the residue dried in vacuo. It was dissolved in 5 mL 1 M HCl, and the solution was extracted five times with ethyl acetate. The combined organic extracts were dried over MgSO4 and concentrated to yield 0.43 g (2.13 mmol, 81%) of BOC-β-alanine methylamide (14) as a white solid. mp. 117-118° C., 1H-NMR (300 MHz, CDCl3) δ 5.78 (b, NH), 5.15 (b, NH), 3.38 (q, J=6.1 Hz, 2H), 2.78 (d, J=4.8 Hz, 3H), 2.36 (t, J=6.1 Hz, 2H), 1.40 (s, 9H) 13C-NMR (75.5 MHz, CDCl3) δ 171.74 (C), 79.15 (C), 36.41 (CH2), 36.03 (CH2), 28.17 (3 CH3), 26.04 (CH3).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
427.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Three

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